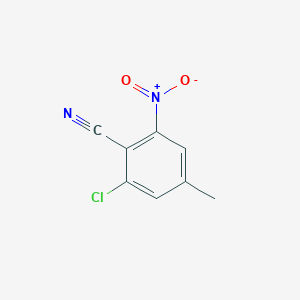
2-Chloro-4-methyl-6-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-methyl-6-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a benzonitrile core. It is commonly used in various chemical syntheses and industrial applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as toluene or benzene can aid in the purification process by facilitating the separation of the desired product from by-products .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: Corresponding amines.
Substitution: Substituted benzonitriles.
Oxidation: Carboxylic acids.
Scientific Research Applications
2-Chloro-4-methyl-6-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Employed in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
2-Chloro-4-nitrobenzonitrile: Similar structure but lacks the methyl group.
2-Fluoro-5-nitrobenzonitrile: Contains a fluoro group instead of a chloro group.
2-Amino-5-nitrobenzonitrile: Contains an amino group instead of a chloro group.
Uniqueness: 2-Chloro-4-methyl-6-nitrobenzonitrile is unique due to the presence of both a chloro and a methyl group, which can significantly influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound in various chemical and biological applications .
Properties
CAS No. |
2112-15-4 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-7(9)6(4-10)8(3-5)11(12)13/h2-3H,1H3 |
InChI Key |
OHDHUNCXEPLNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















